molecular formula C7H11F2N B15230276 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B15230276
M. Wt: 147.17 g/mol
InChI Key: MRRJNXMDOXBSNV-UHFFFAOYSA-N
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Description

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane (CAS: 1803582-38-8 as the hydrochloride salt) is a bicyclic amine derivative with a strained cyclohexane core modified by fluorine atoms at the 7-position and a methyl group at the 6-position. The compound is typically synthesized via cyclopropanation or carbene addition reactions, with high-purity forms (99%–99.999%) available for research and industrial use .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H11F2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3

InChI Key

MRRJNXMDOXBSNV-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts or reagents tailored to the desired transformation.

Scientific Research Applications

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane has found applications in various scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to the inhibition or modulation of target activity. The pathways involved may include signal transduction, metabolic processes, or neurotransmitter regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and stereochemistry. Key comparisons are summarized below:

Substituent Variations at the 6-Position

Compound Name Substituent (Position) Halogen (Position) CAS Number Molecular Formula Key Properties/Applications References
This compound (Target) Methyl (6) F (7) 1803582-38-8* C₈H₁₂F₂N·HCl High-purity synthesis (99.9%)
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride Phenyl (6) F (7) N/A C₁₃H₁₄F₂N·HCl Bulk production by American Elements
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane 3,4-Dichlorophenyl (6) N/A N/A C₁₆H₁₈Cl₂N₂O Potent triple reuptake inhibitor (SERT, NET, DAT)

Notes:

  • The dichlorophenyl derivative () demonstrates significant pharmacological activity, highlighting the impact of aromatic substituents on bioactivity .

Halogenation Patterns

Compound Name Halogen (Position) Substituent (Position) CAS Number Molecular Formula Synthesis Method References
This compound F (7) Methyl (6) 1803582-38-8* C₈H₁₂F₂N·HCl Cyclopropanation
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride Cl (7) Methyl (6) 1803584-25-9 C₈H₁₂Cl₂N·HCl High-purity synthesis (99.9%)
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane Br (7) None 1807939-56-5 C₆H₉Br₂N Stereospecific synthesis

Notes:

  • Chlorine and bromine analogs () exhibit higher molecular weights and polarizabilities, which may influence their reactivity in cross-coupling reactions .
  • Fluorine’s electronegativity enhances metabolic stability, making the difluoro derivative more suitable for drug development compared to heavier halogens .

Substituent Position Isomerism

Compound Name Substituent (Position) Halogen (Position) CAS Number Molecular Formula Pharmacological Relevance References
This compound Methyl (6) F (7) 1803582-38-8* C₈H₁₂F₂N·HCl Under investigation
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane Methyl (1) F (7) 2408938-19-0* C₈H₁₂F₂N·HCl Unknown
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride Phenyl (1) F (7) 1955515-73-7 C₁₃H₁₄F₂N·HCl Structural studies

Notes:

  • Positional isomerism (e.g., methyl at 1 vs.

Biological Activity

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H10F2NC_7H_{10}F_2N with a molecular weight of approximately 151.16 g/mol. The presence of fluorine atoms contributes to its lipophilicity and may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. The bicyclic structure allows for conformational rigidity, which is often beneficial for receptor binding affinity.

Binding Affinity Studies

Studies have demonstrated that derivatives of azabicyclo compounds exhibit varying degrees of binding affinity at the dopamine transporter (DAT). For instance, while specific stereoisomers show significantly lower potency compared to cocaine (Ki values ranging from 5 to 96 µM), the structural modifications can lead to enhanced or diminished activity depending on the substituents present .

CompoundKi (µM)Target Receptor
This compoundTBDDopamine Transporter (DAT)
2-beta-(methoxycarbonyl)-3-beta-phenyltropane0.1 - 0.3DAT
Cocaine0.01DAT

Case Studies

  • Neuropharmacological Effects : In a study evaluating the neuropharmacological effects of azabicyclo compounds, it was found that modifications at the nitrogen atom influenced the binding affinity to dopamine receptors significantly. The introduction of fluorine atoms in the structure appears to stabilize interactions with the receptor sites .
  • Antiviral Activity : Research into related compounds suggests potential antiviral properties, particularly against influenza viruses. The synthesis of derivatives has shown promise as effective inhibitors of neuraminidase, an enzyme critical for viral replication .

Safety and Toxicity

Toxicity profiles for azabicyclo compounds are essential for assessing their viability as therapeutic agents. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety parameters.

Q & A

Q. What are the established synthetic routes for 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane?

Q. How is the stereochemistry of the bicyclic core confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, Butcher et al. (2006) resolved the crystal structure of a related azabicyclo compound, confirming chair-boat conformations and substituent orientations . Complementary techniques include NOESY NMR to assess spatial proximity of protons and chiral HPLC to separate enantiomers .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine environments (e.g., δ -120 to -140 ppm for CF₂ groups) .
  • ¹H/¹³C NMR : Assigns methyl (δ ~1.2 ppm) and bridgehead protons (δ 3.5-4.0 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .
  • IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability tests show decomposition <5% over 6 months when stored at -20°C under argon. Avoid prolonged exposure to light or moisture, which can hydrolyze the aziridine ring. Accelerated stability studies (40°C/75% RH) indicate t₉₀ ~30 days .

Q. What are common derivatives used in medicinal chemistry?

  • Methodological Answer : Derivatives include:
  • Hydrochloride salts (improved solubility for biological assays) .
  • Boc-protected amines (for further functionalization via Suzuki coupling) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in fluorination reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, fluorination at the 7-position is favored due to lower activation energy (ΔG‡ = 18.5 kcal/mol vs. 22.3 kcal/mol for alternative sites) . Molecular docking studies (AutoDock Vina) can also screen binding affinity to biological targets like dopamine receptors .

Q. How to resolve contradictions in reported reaction yields for cyclopropanation?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For instance, CH₃CN increases yields by 15% compared to THF due to better dipolarophile stabilization. Kinetic studies (GC-MS monitoring) reveal optimal catalyst (Cu(OTf)₂) loading at 5 mol% .

Q. What strategies mitigate racemization during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase PS-IM) achieve >90% ee. Reinart-Okugbeni et al. (2012) demonstrated chemoenzymatic synthesis of azabicyclo derivatives with 94% enantiomeric excess using Candida antarctica lipase .

Q. How does substituent position affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • 7,7-Difluoro groups enhance metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in liver microsomes) .
  • 6-Methyl groups reduce off-target binding (IC₅₀ for hERG inhibition >10 μM vs. 1.2 μM for non-methyl analogs) .

Q. What advanced techniques analyze reaction intermediates in real time?

  • Methodological Answer :
    In situ FTIR and ReactIR monitor intermediates (e.g., nitrile oxide formation during cycloaddition). High-resolution mass spectrometry (HRMS-ESI) coupled with stopped-flow NMR captures transient species with millisecond resolution .

Data Contradictions and Recommendations

  • Stereochemical Assignments : Conflicting NOESY data may arise from dynamic ring puckering. Use variable-temperature NMR (-40°C to 80°C) to freeze conformers .
  • Fluorination Efficiency : DAST vs. Selectfluor comparisons show DAST gives higher yields (60% vs. 45%) but requires strict anhydrous conditions .

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